molecular formula C11H11BrN2O3 B2893829 1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 2062126-13-8

1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2893829
CAS No.: 2062126-13-8
M. Wt: 299.124
InChI Key: HFOLDECPCZPXKF-UHFFFAOYSA-N
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Description

1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound characterized by its bromo and nitro functional groups attached to a tetrahydroquinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives. Subsequent bromination and nitration steps introduce the bromo and nitro groups, respectively. The final step involves the acylation of the tetrahydroquinoline nitrogen atom with acetic anhydride to form the target compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of tetrahydroquinoline derivatives.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated using sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, diamines.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, the nitro group can act as a nitric oxide donor, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared to other similar compounds, such as:

  • 6-Bromo-7-nitroquinoline: Similar structure but lacks the tetrahydro modification.

  • 1-(6-Bromo-7-nitroquinolin-1-yl)ethan-1-one: Similar to the target compound but with a different ring structure.

  • 7-Nitroquinoline derivatives: Variants with different positions of the nitro group.

Properties

IUPAC Name

1-(6-bromo-7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-7(15)13-4-2-3-8-5-9(12)11(14(16)17)6-10(8)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLDECPCZPXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=CC(=C(C=C21)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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